Bis(6-aminoquinoline)dichloroplatinum(II)
Overview
Description
Bis(6-aminoquinoline)dichloroplatinum(II): is a coordination complex that contains two 6-aminoquinoline ligands and two chloride ions bound to a central platinum atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(6-aminoquinoline)dichloroplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with 6-aminoquinoline in an appropriate solvent . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods: While specific industrial production methods for bis(6-aminoquinoline)dichloroplatinum(II) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(6-aminoquinoline)dichloroplatinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as thiourea derivatives.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiourea and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: The major products are typically new platinum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
Biology and Medicine: This compound has been studied for its potential therapeutic applications, particularly in cancer treatment. Its structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism by which bis(6-aminoquinoline)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes, such as DNA replication and protein function . This mechanism is similar to that of other platinum-based drugs, such as cisplatin.
Comparison with Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: Known for its use in colorectal cancer treatment.
Nedaplatin and Lobaplatin: Other platinum-based drugs with varying structures and applications.
Uniqueness: Bis(6-aminoquinoline)dichloroplatinum(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
platinum(2+);quinolin-6-amine;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8N2.2ClH.Pt/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;;;/h2*1-6H,10H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIQXLSXXLOSX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.C1=CC2=C(C=CC(=C2)N)N=C1.[Cl-].[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928812 | |
Record name | Platinum(2+) chloride--quinolin-6-amine (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134901-21-6 | |
Record name | Bis(6-aminoquinoline)dichloroplatinum(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134901216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) chloride--quinolin-6-amine (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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